1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with three methyl groups (positions 1, 3, and 6) and a sulfone group (2,2-dioxido). The urea moiety is linked via a 2-methoxyethyl group.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-13(18)14-5-6-21-4/h7-8H,5-6H2,1-4H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDLFVNKCRUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NCCOC)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic compound with a complex structure that includes a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C13H20N4O4S
- Molecular Weight : 328.39 g/mol
- Purity : Typically 95%.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings exhibit various biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related thiadiazole derivatives have shown promising results against various pathogens:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Anti-tuberculosis | 3.125 |
| Thiadiazole Derivative B | Antibacterial | Varies |
In a study evaluating a series of thiadiazole derivatives, several compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . The presence of specific substituents on the thiadiazole ring was found to enhance activity.
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has also been investigated. Compounds with similar structures demonstrated the ability to scavenge free radicals effectively. For instance, compounds with electron-donating groups showed increased antioxidant activity.
Cytotoxicity and Anticancer Activity
The anticancer properties of thiadiazole derivatives are notable. Research indicates that certain derivatives can induce cytotoxic effects in various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (T-cell leukemia) | <10 |
| A-431 (epidermoid carcinoma) | <10 |
In studies involving thiazole and thiadiazole compounds, the presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Study on Thiadiazole Derivatives :
- Objective : Evaluate the anti-tubercular activity.
- Findings : Seven out of twenty-nine tested compounds showed potent activity with an MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv.
-
Cytotoxicity Evaluation :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Findings : Compounds demonstrated low toxicity against normal cell lines while exhibiting significant cytotoxicity against cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Core Heterocycle : The target compound and analogs in and share a benzo-thiadiazole core, whereas uses a simpler thiadiazole ring.
- Substituent Diversity : The target compound’s 1,3,6-trimethyl groups contrast with fluorine () or ethoxyphenyl () in analogs, affecting steric bulk and electronic effects.
Physicochemical Properties
- Polarity : Sulfone-containing compounds (target, ) exhibit higher polarity than morpholine-substituted or simple thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
